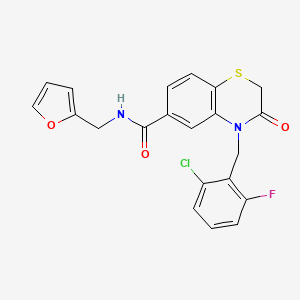

STING agonist-1

Description

Properties

IUPAC Name |

4-[(2-chloro-6-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-3-oxo-1,4-benzothiazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN2O3S/c22-16-4-1-5-17(23)15(16)11-25-18-9-13(6-7-19(18)29-12-20(25)26)21(27)24-10-14-3-2-8-28-14/h1-9H,10-12H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGKYJATVFXZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(S1)C=CC(=C2)C(=O)NCC3=CC=CO3)CC4=C(C=CC=C4Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Downstream Signaling Cascade of STING Agonist-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. STING agonists are emerging as a promising class of immunotherapeutic agents. This technical guide provides an in-depth overview of the downstream signaling cascade initiated by "STING agonist-1" (also known as G10), a novel, human-specific STING agonist. This document details the molecular interactions, quantitative aspects of pathway activation, and comprehensive experimental protocols for studying this signaling cascade.

The this compound Signaling Cascade

This compound is a small molecule that directly binds to and activates the STING protein, which resides on the endoplasmic reticulum (ER) membrane. Unlike the canonical activation by cyclic dinucleotides (CDNs), this compound (G10) has been shown to preferentially activate the Interferon Regulatory Factor 3 (IRF3) branch of the STING pathway, leading to the production of type I interferons (IFN-I) and IFN-stimulated genes (ISGs).

Upon binding of this compound, STING undergoes a conformational change, leading to its dimerization and translocation from the ER to the ER-Golgi intermediate compartment (ERGIC) and then to the Golgi apparatus. This translocation is a crucial step for the recruitment and activation of downstream signaling molecules.

At the Golgi, the activated STING dimer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both itself and the C-terminal tail of STING. This phosphorylation of STING creates a docking site for IRF3. Recruited IRF3 is then phosphorylated by TBK1, leading to its dimerization and translocation into the nucleus. Nuclear IRF3 dimers act as transcription factors, binding to IFN-stimulated response elements (ISREs) in the promoters of IFN-I genes (such as IFN-β) and other ISGs, thereby initiating their transcription.

While the classical STING pathway also leads to the activation of NF-κB, this compound (G10) is reported to primarily signal through the IRF3 axis, with minimal to no activation of NF-κB-dependent transcription. This specificity may offer a therapeutic advantage by focusing the immune response on antiviral and anti-tumor IFN production while potentially mitigating some of the pro-inflammatory effects associated with broad NF-κB activation.

Quantitative Data

The following tables summarize key quantitative parameters associated with the activation of the STING pathway by this compound and other representative STING agonists.

Table 1: Potency of STING Agonists

| STING Agonist | Assay | Cell Line/System | EC50 / IC90 | Reference |

| This compound (G10) | Antiviral Assay (CHIKV) | Human Fibroblasts | IC90: 8.01 μM | [1] |

| This compound (G10) | Antiviral Assay (VEEV) | Human Fibroblasts | IC90: 24.57 μM | [1] |

| diABZI this compound | IFN-β Secretion | Human PBMCs | EC50: 130 nM | [2] |

| diABZI this compound | IFN-β Secretion | Mouse Macrophages | EC50: 186 nM | [2] |

| ADU-S100 | IRF3 Reporter Assay | THP-1 Dual | EC50: 3.03 µg/mL | [3] |

| ADU-S100 | NF-κB Reporter Assay | THP-1 Dual | EC50: 4.85 µg/mL | [3] |

| 2'3'-cGAMP | IFN-β Secretion | Human PBMCs | EC50: ~70 μM | [4] |

| 2'3'-cGAMP | IFN-β Secretion | THP-1 | EC50: 124 μM | [4] |

Table 2: Cytokine Induction by STING Agonists

| STING Agonist | Cytokine | Cell Type | Induction Level | Time Point | Reference |

| diABZI this compound | IFN-β | Human Macrophages | Dose-dependent increase | 3 hours | [5] |

| diABZI this compound | IL-6 | Human Macrophages | Dose-dependent increase | 3 hours | [5] |

| diABZI this compound | IP-10 (CXCL10) | Human Macrophages | Dose-dependent increase | 3 hours | [5] |

| STING Agonist | CXCL10 | Mouse Plasma | Significantly elevated | 1, 8, and 28 days | [3] |

| STING Agonist | CCL5 | Mouse Plasma | Significantly elevated | 1, 8, and 28 days | [3] |

| STING Agonist | IFN-γ | Mouse Plasma | Significantly elevated | 1, 8, and 28 days | [3] |

Experimental Protocols

Western Blotting for Phosphorylated TBK1 and IRF3

This protocol describes the detection of phosphorylated TBK1 (pTBK1) and IRF3 (pIRF3) in cell lysates following treatment with a STING agonist.

1. Cell Culture and Treatment:

-

Plate cells (e.g., THP-1 monocytes, HEK293T cells) at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points (e.g., 0, 1, 2, 4, 6 hours).

2. Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

6. Antibody Incubation:

-

Incubate the membrane with primary antibodies against pTBK1 (Ser172) and pIRF3 (Ser396) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Also, probe separate membranes or strip and re-probe the same membrane with antibodies against total TBK1, total IRF3, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

7. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Secretion

This protocol outlines the quantification of IFN-β secreted into the cell culture supernatant.

1. Cell Culture and Supernatant Collection:

-

Seed cells in a 96-well plate and treat with a dose-range of this compound for 24 hours.

-

Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the culture supernatant without disturbing the cell layer.

2. ELISA Procedure:

-

Use a commercial human IFN-β ELISA kit and follow the manufacturer's protocol.

-

Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with the provided blocking buffer.

-

Add standards and collected supernatants to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash and add the HRP-conjugated secondary antibody or streptavidin-HRP.

-

Wash and add the TMB substrate.

-

Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

-

Generate a standard curve using the absorbance values of the standards.

-

Calculate the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.

Luciferase Reporter Assay for IRF3/ISRE Activation

This assay measures the activation of the IRF3 transcription factor by quantifying the expression of a luciferase reporter gene driven by an IRF3-responsive promoter (e.g., ISRE).

1. Cell Transfection:

-

Co-transfect HEK293T cells with a firefly luciferase reporter plasmid containing an ISRE promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

2. Cell Treatment:

-

Treat the cells with a serial dilution of this compound for 18-24 hours.

3. Luciferase Assay:

-

Use a dual-luciferase reporter assay system.

-

Lyse the cells and measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the agonist concentration to determine the dose-response curve and calculate the EC50 value.

Visualizations

This compound Downstream Signaling Pathway

Caption: this compound signaling cascade leading to Type I Interferon production.

Experimental Workflow for Western Blotting

Caption: A streamlined workflow for detecting phosphorylated signaling proteins via Western Blot.

Conclusion

This compound represents a targeted approach to activating the innate immune system, primarily through the STING-TBK1-IRF3 axis to induce a robust type I interferon response. Understanding the intricacies of this signaling cascade is paramount for the development of novel immunotherapies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to harness the therapeutic potential of STING agonism. Further investigation into the specific dose-response relationships and cytokine profiles induced by this compound in various cellular contexts will continue to refine our understanding and application of this promising therapeutic strategy.

References

Role of "STING agonist-1" in the tumor microenvironment

An In-depth Technical Guide on the Role of STING Agonists in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent immune response.[1][2] This pathway is a key mediator in bridging innate and adaptive immunity, making it a highly attractive target for cancer immunotherapy.[2][3] Tumor cells often contain aberrant DNA that can activate the cyclic GMP-AMP synthase (cGAS)-STING pathway, leading to the recruitment and activation of immune cells within the tumor microenvironment (TME).[1] STING agonists, molecules designed to pharmacologically activate this pathway, have shown significant potential in preclinical models to enhance the immune system's ability to recognize and eliminate tumor cells.[1][4] They work by mimicking the natural ligands of STING, thereby amplifying the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for anti-tumor immunity.[5][6] This guide provides a comprehensive overview of the mechanism of action of STING agonists, their role in remodeling the TME, quantitative summaries of their effects, and detailed experimental protocols for their evaluation.

The STING Signaling Pathway: Mechanism of Action

The cGAS-STING pathway is a fundamental cellular mechanism for detecting cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral infections or cellular damage.[4][7]

-

DNA Sensing by cGAS : The pathway is initiated when the enzyme cyclic GMP-AMP synthase (cGAS) binds to dsDNA in the cytoplasm.[2][7] This binding triggers a conformational change in cGAS.

-

cGAMP Synthesis : Activated cGAS catalyzes the synthesis of a second messenger molecule, cyclic GMP-AMP (cGAMP), from ATP and GTP.[7]

-

STING Activation : cGAMP binds to the STING protein, which is an adaptor protein located on the membrane of the endoplasmic reticulum (ER).[7][8]

-

Translocation and Signaling : Ligand-bound STING translocates from the ER to the Golgi apparatus.[7][9] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[9][10]

-

IRF3 and NF-κB Activation : TBK1 phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[9] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of genes encoding type I interferons (IFN-α and IFN-β).[2][11] Simultaneously, STING activation also leads to the activation of the NF-κB pathway, which promotes the expression of various pro-inflammatory cytokines and chemokines.[7][10]

This cascade results in a robust inflammatory response that is central to orchestrating an effective anti-tumor immune attack.

Caption: The cGAS-STING signaling pathway, from cytosolic DNA sensing to gene transcription.

Remodeling the Tumor Microenvironment (TME)

A primary therapeutic goal of STING agonists is to convert immunologically "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are responsive to immunotherapy.[1][2] They achieve this by orchestrating a multi-faceted reprogramming of the TME.[12]

-

Dendritic Cell (DC) Activation : STING activation is vital in DCs.[13][14] It triggers their maturation, enhances their ability to present tumor-associated antigens to T cells, and promotes the production of type I IFNs.[2][14] This process is essential for priming and activating tumor-specific cytotoxic CD8+ T cells.[2][8]

-

T Cell Recruitment and Function : The pathway induces the production of chemokines such as CXCL9 and CXCL10, which are potent attractants for CD8+ T cells, effectively recruiting them into the tumor.[1][8] Once in the TME, these T cells can recognize and kill cancer cells.[14][15] Studies have shown that STING agonism can lead to a significant increase in tumor-infiltrating T cells. For example, in a study on Merkel cell carcinoma, intratumoral STING agonist injection increased total T cells (CD4+ and CD8+) from 18% to 36% of the TME.[13]

-

NK Cell Activation : STING agonists also enhance the recruitment and activation of Natural Killer (NK) cells, another key cytotoxic immune cell type involved in tumor surveillance.[12][16]

-

Macrophage Repolarization : Within the TME, tumor-associated macrophages (TAMs) often adopt an immunosuppressive M2-like phenotype. STING activation can repolarize these macrophages into a pro-inflammatory, tumoricidal M1-like phenotype.[15][17]

-

Abscopal Effect : A key feature of successful STING agonist therapy is the induction of a systemic anti-tumor immune response. By priming T cells against tumor antigens in a treated lesion, STING agonists can lead to the regression of distant, untreated tumors—an outcome known as the abscopal effect.[13]

Caption: Remodeling the TME via STING agonist activation of antigen-presenting cells (APCs).

Quantitative Data on STING Agonist Activity

The development of STING agonists has progressed from early preclinical studies to clinical trials. While preclinical results have often been remarkable, clinical efficacy has been more modest, highlighting challenges that are actively being addressed.[12][18]

Table 1: Overview of Selected STING Agonists in Clinical Development

| Agonist | Type | Developer | Route of Administration | Status (Selected Trials) | Reference(s) |

| ADU-S100 (MIW815) | CDN Analog | Aduro/Novartis | Intratumoral (IT) | Phase I trials showed limited monotherapy efficacy (1 confirmed PR in 47 patients). | [13][19] |

| MK-1454 | CDN Analog | Merck | Intratumoral (IT) | Phase I: 0% response as monotherapy; 24% overall response rate when combined with pembrolizumab. | [1][19] |

| BMS-986301 | CDN Analog | Bristol-Myers Squibb | Intratumoral (IT) | Phase I trials ongoing, often in combination with nivolumab and/or ipilimumab. | [1][3] |

| TAK-676 | CDN Analog | Takeda | Intravenous (IV) | Phase I/II trials ongoing, alone or with pembrolizumab, for advanced solid tumors. | [1] |

| SNX281 | Non-CDN Small Molecule | Roivant Sciences | Systemic | Phase I trials ongoing for advanced solid tumors, alone or with pembrolizumab. | [1] |

| DMXAA (Vadimezan) | Non-CDN Small Molecule | - | Systemic | Effective in murine models but failed in human trials due to species-specific STING binding. | [19][20] |

Table 2: Summary of Preclinical Quantitative Data

| Model/System | STING Agonist | Key Quantitative Finding(s) | Reference(s) |

| Murine Colon Cancer (CT26, MC38) | BMS-986301 | >90% regression in both injected and non-injected tumors. | [19] |

| Murine Colon Cancer | SITX-799 (IV) | A single dose produced complete tumor regression. | [21] |

| B16 Melanoma | STINGVAX (CDN + GM-CSF) | Significantly slowed tumor growth; increased CD8+ IFN-γ+ T cells in tumors. | [4] |

| Murine Ovarian Cancer (ID8-Trp53-/-) | STING Agonist | Decreased ascites and tumor burden; increased intratumoral PD-1+ and CD69+CD62L- CD8+ T cells. | [22] |

| Pancreatic Cancer Models | DMXAA | Increased intratumoral CD8+ T cells and decreased Foxp3+ regulatory T cells. | [17] |

| Colorectal Cancer Models | diABZI + 1-MT | Significantly inhibited tumor growth and promoted recruitment of CD8+ T cells and DCs. | [23] |

Table 3: Summary of Clinical Quantitative Data

| Cancer Type | Agonist Combination | Key Quantitative Finding(s) | Reference(s) |

| Advanced Solid Tumors / Lymphomas | MK-1454 + Pembrolizumab | Overall Response Rate (ORR): 24% (6 of 25 patients had partial responses). | [19] |

| Metastatic Tumors | ADU-S100 (Monotherapy) | Confirmed Response: 2% (1 of 47 patients). | [13][19] |

| Merkel Cell Carcinoma (MCC) | ADU-S100 | 2 of 4 (50%) MCC patients across two trials had objective responses, compared to 8% in non-MCC patients. | [13] |

| PD-(L)1-refractory MCC | ADU-S100 + Spartalizumab | Cancer cells decreased from 70% to 49% of TME; T cells increased from 18% to 36%; cancer-specific T cells increased 2.4-fold. | [13] |

Key Experimental Protocols

Evaluating the efficacy and mechanism of a STING agonist requires a combination of in vitro and in vivo assays.

Protocol 1: In Vitro STING Pathway Activation Assay

This protocol describes how to assess STING activation in a cell line using RT-qPCR to measure the expression of interferon-stimulated genes (ISGs).[24][25]

Objective: To determine if a test compound (STING agonist-1) activates the STING pathway in cultured cells.

Materials:

-

THP-1 cells (human monocytic cell line) or murine embryonic fibroblasts (MEFs).

-

Cell culture medium (e.g., RPMI or DMEM with 10% FBS).

-

This compound (test compound).

-

Positive control: 2’3’-cGAMP.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix and primers for target genes (e.g., IFNB1, CXCL10, ISG15) and a housekeeping gene (e.g., GAPDH, HPRT).[24][25]

-

qPCR instrument.

Methodology:

-

Cell Seeding: Seed THP-1 cells or MEFs in a 24-well plate at a density that allows them to reach ~80% confluency on the day of treatment.[25]

-

Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1 μg/mL 2’3’-cGAMP).[11] Incubate for a predetermined time (e.g., 6 hours).[25]

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer’s instructions.

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample.

-

RT-qPCR: Perform quantitative real-time PCR using primers for the target ISGs and the housekeeping gene.

-

Data Analysis: Calculate the relative mRNA expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control. A significant upregulation of IFNB1, CXCL10, and other ISGs indicates STING pathway activation.[25]

Validation (Optional):

-

Western Blot: Analyze cell lysates by Western blot to detect the phosphorylation of STING, TBK1, and IRF3, which are direct markers of pathway activation.[11][24]

Protocol 2: In Vivo Murine Syngeneic Tumor Model

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of a STING agonist in a mouse model.[17][23]

Objective: To assess the ability of this compound to inhibit tumor growth and modulate the tumor immune microenvironment in vivo.

Materials:

-

Immunocompetent mice (e.g., C57BL/6 or BALB/c).

-

Syngeneic tumor cell line (e.g., B16 melanoma, CT26 colon carcinoma).

-

This compound formulated for in vivo administration (intratumoral or systemic).

-

Calipers for tumor measurement.

-

Materials for tissue harvesting and processing for flow cytometry and/or histology.

Methodology:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^5 cells) into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, this compound monotherapy, this compound + anti-PD-1).

-

Administration: Administer the treatment as per the study design (e.g., intratumoral injections every 3-4 days for 3 doses).

-

Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal weight and overall health.

-

Endpoint Analysis: At the end of the study (or at an intermediate timepoint), euthanize a cohort of mice.

-

Tumor Analysis: Excise tumors and process them to create single-cell suspensions. Analyze the immune cell populations (CD8+ T cells, NK cells, DCs, macrophages) by flow cytometry.[22]

-

Spleen/Lymph Node Analysis: Analyze splenocytes or cells from tumor-draining lymph nodes to assess systemic immune activation and the presence of tumor-specific T cells.[17]

-

Cytokine Analysis: Measure cytokine levels in tumor homogenates or serum.

-

-

Data Analysis: Plot tumor growth curves and compare survival between groups. Statistically analyze the differences in immune cell populations and cytokine levels.

Caption: A typical experimental workflow for preclinical evaluation of a STING agonist.

Combination Therapies: The Path to Clinical Success

Given the modest efficacy of STING agonist monotherapy in early clinical trials, the focus has shifted to combination strategies.[5][18] The rationale is to pair the pro-inflammatory "on-switch" of a STING agonist with therapies that can sustain and enhance the resulting immune attack.

-

Immune Checkpoint Inhibitors (ICIs) : This is the most explored combination. STING activation can increase the infiltration of T cells and upregulate PD-L1 expression in the TME.[12] Combining a STING agonist with an anti-PD-1 or anti-PD-L1 antibody can then prevent the exhaustion of these newly recruited T cells, leading to a more potent and durable anti-tumor response.[6][12] Clinical data for the MK-1454 and pembrolizumab combination support this synergistic effect.[1][19]

-

Chemotherapy and Radiation : DNA-damaging therapies like chemotherapy and radiation can cause the release of tumor cell DNA into the cytoplasm, naturally activating the cGAS-STING pathway.[16][26] Combining these treatments with an exogenous STING agonist can amplify this signal, further enhancing the immunogenic cell death and subsequent anti-tumor immune response.[18][22]

-

Adoptive Cell Therapy (ACT) : STING agonists can improve the trafficking and persistence of engineered T cells (e.g., CAR-T) in the TME, potentially overcoming a major hurdle for ACT in solid tumors.[14][27]

Challenges and Future Directions

Despite the strong preclinical rationale, the clinical translation of STING agonists has faced hurdles.[12]

-

Limited Efficacy : First-generation CDN agonists have shown poor stability, limited cell permeability, and modest clinical activity, especially as monotherapies.[12][16]

-

Delivery : Intratumoral injection is effective for accessible tumors but impractical for metastatic disease. Systemic delivery of early agonists was hampered by instability and potential for systemic toxicity.[2]

-

Resistance : Tumors can develop resistance through mechanisms like the downregulation of STING expression.[28]

Future research is focused on overcoming these challenges through:

-

Next-Generation Agonists : Development of more potent, stable, non-CDN small molecules (like SNX281) suitable for systemic (intravenous) administration.[1][21]

-

Novel Delivery Systems : Utilizing nanoparticles, antibody-drug conjugates (ADCs), and other nanotechnologies to specifically target STING agonists to the TME, enhancing local efficacy while minimizing systemic side effects.[2][12]

-

Identifying Biomarkers : Finding biomarkers to select patients most likely to respond to STING-targeted therapies.

Conclusion

STING agonists are a promising class of immunotherapeutic agents with the potential to fundamentally reshape the tumor microenvironment.[5] By activating a powerful innate immune response, they can drive the infiltration and activation of cytotoxic T cells and other effector cells, turning immunologically inert tumors into targets for the immune system. While early clinical results have been mixed, the field is rapidly evolving. The development of potent, systemically delivered next-generation agonists and the rational design of combination therapies hold the key to unlocking the full therapeutic potential of STING activation in the fight against cancer.[18][29]

References

- 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]

- 2. Frontiers | Exploring the synergy between tumor microenvironment modulation and STING agonists in cancer immunotherapy [frontiersin.org]

- 3. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oajournals.fupress.net [oajournals.fupress.net]

- 5. STING Agonists as Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. jitc.bmj.com [jitc.bmj.com]

- 14. STING-driven activation of T cells: relevance for the adoptive cell therapy of cancer [cell-stress.com]

- 15. STING-driven activation of T cells: relevance for the adoptive cell therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. STING agonist inflames the pancreatic cancer immune microenvironment and reduces tumor burden in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. targetedonc.com [targetedonc.com]

- 20. scilit.com [scilit.com]

- 21. 1stoncology.com [1stoncology.com]

- 22. STING agonist therapy in combination with PD-1 immune checkpoint blockade enhances response to carboplatin chemotherapy in high-grade serous ovarian cancer [pubmed.ncbi.nlm.nih.gov]

- 23. STING agonist and IDO inhibitor combination therapy inhibits tumor progression in murine models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]

An In-depth Technical Guide to STING Agonist-1 for the Induction of Type I Interferon Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of STING agonist-1, a potent inducer of type I interferon (IFN) production. This document details the underlying signaling pathways, quantitative efficacy data, and detailed experimental protocols for the evaluation of this compound, intended to serve as a valuable resource for researchers in immunology and drug development.

Introduction to the STING Pathway and this compound

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage.[1] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor response.[2][3]

This compound, also known as diABZI, is a synthetic, non-cyclic dinucleotide small molecule that directly binds to and activates the STING protein.[4][5][6][7] Its potent activity in both human and murine cells has positioned it as a valuable tool for research and a promising candidate for therapeutic development in oncology and infectious diseases.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling cascade is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm. The enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to this cytosolic dsDNA. This binding event triggers a conformational change in cGAS, activating its enzymatic activity to synthesize the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[8]

cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER). This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[8] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[8][9]

Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes, primarily IFN-β, driving their transcription.[8] The secreted type I interferons can then act in an autocrine or paracrine manner to induce the expression of a wide array of interferon-stimulated genes (ISGs) that establish an antiviral state and modulate immune responses.

Quantitative Data on this compound Efficacy

The potency of this compound (diABZI) in inducing type I interferon production has been quantified across various cell types. The half-maximal effective concentration (EC50) is a common metric used to express the concentration of the agonist required to elicit 50% of the maximal response.

| Agonist | Cell Type | Species | Assay | EC50 | Reference(s) |

| This compound (diABZI) | Peripheral Blood Mononuclear Cells (PBMCs) | Human | IFN-β Secretion | 130 nM | [5][6][7][8] |

| This compound (diABZI) | THP-1 Dual Cells | Human | IRF Reporter Activation | 13 nM | [4] |

| This compound (diABZI) | Splenocytes | Murine | IFN-β Secretion | 186 nM | [5][6][7] |

| This compound (diABZI) | RAW264.7 Cells | Murine | IRF Reporter Activation | Similar potency to human cells | [4] |

| diABZI-amine | THP1-Dual Reporter Cells | Human | IRF Reporter Activation | 0.144 nM | [10][11] |

| diABZI-amine | Murine Splenocytes | Murine | IFN-β ELISA | 0.17 µM | [10][11] |

| diABZI STING agonist-2 | Human PBMCs | Human | IFN-β Secretion | 3.1 µM | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

Cell Culture and Treatment

-

Cell Lines: Human peripheral blood mononuclear cells (PBMCs) can be isolated from whole blood using Ficoll-Paque density gradient centrifugation. The human monocytic cell line THP-1 is also a suitable model and should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Plating: Seed cells in 96-well plates at a density of 1 x 10^5 cells per well.

-

Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the agonist in culture medium to achieve the desired final concentrations. Add the diluted agonist to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]

Quantification of IFN-β Protein by ELISA

-

Sample Collection: After the 24-hour incubation period, centrifuge the cell plates and collect the supernatant.

-

ELISA Procedure: Use a commercially available human or murine IFN-β ELISA kit. Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, incubating with detection antibody and streptavidin-HRP, and adding the substrate for color development.

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve using the provided IFN-β standards and calculate the concentration of IFN-β in the samples.[3][13]

Quantification of IFN-β mRNA by RT-qPCR

-

RNA Extraction: After treatment with this compound, lyse the cells and extract total RNA using a commercially available RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using a qPCR instrument and a SYBR Green-based qPCR master mix. Use primers specific for IFN-β and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Human IFN-β Forward Primer: 5'-GCTTGGATTCCTACAAAGAAGCA-3'

-

Human IFN-β Reverse Primer: 5'-ATAGATGGTCAATGCGGCGTC-3'

-

-

Data Analysis: Calculate the relative expression of IFN-β mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to untreated control cells.[1][14]

References

- 1. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. diABZI this compound | STING agonist | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. diABZI STING Agonist-2 - Biochemicals - CAT N°: 34088 [bertin-bioreagent.com]

- 13. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Activation of TBK1 and IRF3 by STING Agonist-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and antitumor response. Activation of STING leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3). Activated IRF3 then translocates to the nucleus to drive the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines. This guide provides an in-depth overview of the activation of TBK1 and IRF3 by a specific STING agonist, referred to here as "STING agonist-1" (diABZI).

This compound: Mechanism of Action

This compound is a potent, non-nucleotide-based small molecule activator of the STING pathway. Unlike natural STING ligands such as cyclic GMP-AMP (cGAMP), this compound directly binds to the STING protein, inducing a conformational change that leads to its activation. This activation occurs independently of the cGAS enzyme, which is typically required to produce cGAMP in response to cytosolic DNA.

Upon binding of this compound, STING traffics from the endoplasmic reticulum (ER) to the Golgi apparatus. This translocation is a crucial step for the recruitment and activation of TBK1. At the Golgi, STING oligomerizes, providing a scaffold for the binding and autophosphorylation of TBK1. Activated TBK1 then phosphorylates STING itself, creating a docking site for IRF3. Subsequently, TBK1 phosphorylates IRF3, leading to its dimerization and nuclear translocation, ultimately resulting in the transcription of IFN-I and other target genes.

Quantitative Data for this compound (diABZI)

The following tables summarize the quantitative data for this compound (diABZI) collated from various sources.

| Parameter | Species | Value | Assay | Reference |

| EC50 | Human | 130 nM | IFN-β Induction in PBMCs | [1][2] |

| EC50 | Mouse | 186 nM | STING Activation | [3][4] |

| EC50 | Human | 0.144 ± 0.149 nM | IRF-inducible luciferase reporter (THP1-Dual cells) | [5] |

| EC50 | Mouse | 0.17 ± 6.6 µM | IFN-β ELISA (primary splenocytes) | [5] |

| In vivo Half-life | Mouse | 1.4 h | Pharmacokinetic analysis | [2][3] |

Signaling Pathway Diagram

Caption: this compound activates STING, leading to TBK1 and IRF3 phosphorylation.

Experimental Protocols

Western Blotting for Phosphorylated TBK1 and IRF3

This protocol outlines the detection of phosphorylated TBK1 (p-TBK1) and IRF3 (p-IRF3) in cell lysates following treatment with this compound.

Materials:

-

Cells of interest (e.g., THP-1 monocytes, PBMCs)

-

This compound (diABZI)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time (e.g., 1-6 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cellular Thermal Shift Assay (CETSA) for STING Target Engagement

CETSA is used to verify the direct binding of this compound to the STING protein in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

-

Cells expressing STING

-

This compound (diABZI)

-

PBS

-

Lysis buffer (without detergents) supplemented with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermocycler

-

Western blotting reagents (as described above)

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.

-

Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a cooling step to room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble STING protein at each temperature by Western blotting. Increased STING protein in the supernatant at higher temperatures in the presence of this compound indicates target engagement.

Cytokine Profiling Assay (ELISA)

This protocol measures the secretion of IFN-β from cells treated with this compound.

Materials:

-

Cells capable of producing IFN-β (e.g., PBMCs, THP-1 cells)

-

This compound (diABZI)

-

Cell culture medium

-

IFN-β ELISA kit

-

96-well plate reader

Procedure:

-

Cell Treatment: Plate cells in a 96-well plate and treat with a dose-response of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production and secretion.

-

Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IFN-β in each sample based on a standard curve.

Experimental Workflow Diagrams

Caption: Workflow for detecting phosphorylated TBK1 and IRF3 via Western blot.

Caption: Workflow for confirming STING target engagement using CETSA.

Conclusion

This compound (diABZI) is a powerful tool for activating the STING pathway, leading to the robust phosphorylation of TBK1 and IRF3 and the subsequent induction of a type I interferon response. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and harness the therapeutic potential of STING activation. The provided diagrams visually summarize the key signaling events and experimental procedures, facilitating a deeper understanding of the underlying mechanisms.

References

Preclinical Research on STING Agonist-1 in Oncology: A Technical Guide

This technical guide provides an in-depth overview of the preclinical research on STING (Stimulator of Interferon Genes) agonists, with a focus on a representative compound designated "STING agonist-1," in the field of oncology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the mechanism of action, preclinical efficacy, and experimental methodologies associated with this class of immunotherapeutic agents.

Introduction to STING Agonists in Oncology

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells, including cancer cells.[1][2][3] Activation of STING, a transmembrane protein in the endoplasmic reticulum, initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][4] This, in turn, stimulates a robust anti-tumor immune response by activating dendritic cells (DCs), promoting the cross-priming of tumor antigen-specific CD8+ T cells, and recruiting various immune cells into the tumor microenvironment (TME).[5][6] STING agonists are molecules designed to artificially activate this pathway, thereby converting immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated destruction.[7]

Profile of this compound

For the purpose of this guide, "this compound" will be a representative small molecule agonist, such as diABZI this compound, which has been shown to be a potent activator of both murine and human STING.[8][9] These agonists are designed to mimic the natural STING ligand, cyclic GMP-AMP (cGAMP), but often with improved stability and cell permeability.[10] The primary mechanism of action involves binding directly to the STING protein, inducing a conformational change that triggers downstream signaling.[7]

Mechanism of Action

Upon administration, this compound enters tumor cells or tumor-infiltrating immune cells, such as dendritic cells. It binds to the STING protein, leading to its activation. This triggers the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[5][11] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons (IFN-α and IFN-β).[5] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][4] This cascade initiates a powerful anti-tumor immune response.[12]

Caption: STING Signaling Pathway Activation by this compound.

Preclinical Efficacy Data

Preclinical studies have demonstrated the potent anti-tumor activity of STING agonists in various cancer models. The data below is a representative summary from multiple studies on compounds analogous to "this compound".

In Vitro Activity

| Cell Line | Assay Type | Readout | Result (EC50/IC50) | Reference |

| THP-1 (Human Monocytes) | IFN-β Induction | ELISA | ~50 nM | [1] |

| B16-F10 (Murine Melanoma) | Apoptosis Assay | Flow Cytometry | ~1 µM | [13] |

| MC38 (Murine Colon Adenocarcinoma) | Apoptosis Assay | Caspase-Glo 3/7 | ~1.5 µM | [1] |

| Human PBMCs | Cytokine Release | Luminex | IFN-γ, TNF-α induction | [6] |

In Vivo Monotherapy Efficacy

| Tumor Model | Mouse Strain | Dosing (Route, Schedule) | Outcome | Reference |

| MC38 Colon Carcinoma | C57BL/6 | 25 µg (Intratumoral, 3 doses, 3 days apart) | 75% of mice tumor-free | [1] |

| B16-F10 Melanoma | C57BL/6 | 100 µg (Intratumoral, 3 doses, 3 days apart) | 37.5% complete response | [1] |

| 4T1 Breast Cancer | BALB/c | 50 µg (Intratumoral, every 3 days for 2 weeks) | Significant tumor growth inhibition | [14] |

| A20 Lymphoma | BALB/c | 50 µg (Intratumoral, twice a week for 2 weeks) | Tumor regression dependent on host STING expression | [13] |

In Vivo Combination Therapy Efficacy

| Tumor Model | Combination Agent | Dosing (Route, Schedule) | Outcome | Reference |

| 4T1 Breast Cancer | Anti-PD-L1 (Atezolizumab) | STINGa: 50 µg (i.t.), αPD-L1: 10 mg/kg (i.p.) | Synergistic tumor growth inhibition | [14] |

| B16-F10 Melanoma | Anti-PD-1 | STINGa: 50 µg (i.t.), αPD-1: 200 µg (i.p.) | Enhanced tumor regression and survival | [6] |

| A20 Lymphoma | Anti-GITR + Anti-PD-1 | STINGa: 50 µg (i.t.), αGITR/αPD-1: 200 µg (i.p.) | 50% of mice cured of distant tumors | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of preclinical findings. Below are representative protocols for key experiments involving STING agonists.

In Vitro IFN-β Induction Assay in THP-1 Cells

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Seed 1x10^5 THP-1 cells per well in a 96-well plate and differentiate into macrophages by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Treatment: Replace the medium with fresh RPMI-1640 and add serial dilutions of this compound (e.g., from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the supernatant.

-

ELISA: Quantify the concentration of human IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the IFN-β concentration against the log of the this compound concentration and determine the EC50 value using a non-linear regression curve fit.

In Vivo Murine Tumor Model Efficacy Study

Caption: Workflow for a typical in vivo efficacy study of a STING agonist.

-

Animal Models: Use 6-8 week old female C57BL/6 mice. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of sterile PBS into the right flank of each mouse.

-

Tumor Growth Monitoring: Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Group Formation: When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment groups (n=8-10 per group).

-

Treatment Administration: For intratumoral injection, administer this compound (e.g., 25 µg in 50 µL PBS) directly into the tumor. For combination therapies, administer checkpoint inhibitors (e.g., anti-PD-1 antibody at 10 mg/kg) via intraperitoneal injection on a specified schedule. The vehicle group should receive the corresponding buffer.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: The primary endpoint may be tumor growth inhibition or complete tumor regression. Mice may be euthanized when tumors exceed a certain size (e.g., 2000 mm³) or at the end of the study period.

-

Immunological Memory: Mice that achieve complete tumor regression can be re-challenged with the same tumor cells on the contralateral flank to assess for the development of long-term anti-tumor immunity.[1][7]

Immunophenotyping by Flow Cytometry

-

Sample Preparation: At the study endpoint, excise tumors and spleens. Mechanically dissociate tumors and digest with a solution containing collagenase and DNase to create a single-cell suspension. Prepare splenocytes by mechanical dissociation.

-

Staining: Stain single-cell suspensions with a panel of fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11c, F4/80).

-

Intracellular Staining: For intracellular targets like Granzyme B or IFN-γ, use a fixation and permeabilization kit according to the manufacturer's protocol before staining.

-

Data Acquisition: Acquire data on a multi-color flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software to quantify the proportions and activation status of different immune cell populations within the tumor and spleen.

Conclusion

This compound represents a promising class of immuno-oncology agents with a well-defined mechanism of action. Preclinical data strongly support its potential to induce robust, T-cell-mediated anti-tumor immunity, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of STING agonists for cancer therapy. Further research will be critical to optimize dosing, delivery methods, and combination strategies to maximize the clinical benefit of these potent immune activators.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1stoncology.com [1stoncology.com]

- 8. ADU-S100 News - LARVOL Sigma [sigma.larvol.com]

- 9. sanbio.nl [sanbio.nl]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. google.com [google.com]

- 13. ashpublications.org [ashpublications.org]

- 14. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of STING Agonist-1 (diABZI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent immune response. This pathway has emerged as a promising target for cancer immunotherapy and antiviral therapies.[1][2] diABZI (dimeric amidobenzimidazole) is a novel, potent, non-cyclic dinucleotide (non-CDN) STING agonist that has demonstrated significant therapeutic potential due to its ability to be administered systemically and elicit robust anti-tumor and antiviral activity.[3][4]

Unlike endogenous CDN ligands such as cGAMP, diABZI represents a different chemical class with improved physicochemical properties, including enhanced bioavailability.[3] It activates STING by binding to the cGAMP binding pocket, inducing a conformational change that triggers downstream signaling.[5] However, structural studies suggest that diABZI activates STING while maintaining an open conformation of the STING dimer's "lid" region, in contrast to the closed conformation induced by cGAMP.[3] This technical guide provides an in-depth overview of the biological activity of diABZI, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of diABZI across various experimental systems.

Table 1: In Vitro STING Activation and Potency

| Parameter | Cell Line/System | Species | Value | Reference(s) |

| EC50 (STING Activation) | Human PBMCs (IFNβ secretion) | Human | 130 nM | [5][6][7][8] |

| EC50 (STING Activation) | Mouse cells | Mouse | 186 nM | [5][7][8] |

| EC50 (IRF Reporter) | THP1-Dual cells | Human | 0.013 µM (13 nM) | [9] |

| EC50 (IFN-I Production) | THP1-Dual cells (diABZI-amine) | Human | 0.144 ± 0.149 nM | [10] |

| EC50 (IFN-I Production) | THP1-Dual cells (diABZI-V/C-DBCO) | Human | 1.47 ± 1.99 nM | [10] |

| EC50 (IFNβ Secretion) | Murine Splenocytes (diABZI-amine) | Mouse | 0.17 ± 6.6 µM | [11] |

| EC50 (IFNβ Secretion) | Murine Splenocytes (diABZI-V/C-DBCO) | Mouse | 7.7 ± 0.05 µM | [11] |

Table 2: In Vitro Antiviral Activity

| Virus | Cell Line | Parameter | Value | Reference(s) |

| Parainfluenza Virus 3 (PIV3) | Hep2 cells | IC50 | 0.01 µM | [9] |

| Human Rhinovirus 16 (HRV16) | H1-HeLa cells | IC50 | 1.14 µM | [9] |

| SARS-CoV-2 | Calu-3 cells | Inhibition | ~1000-fold reduction in viral RNA at 1 µM | [12] |

| SARS-CoV-2 (B.1.351 variant) | In vivo (K18-hACE2 mice) | Protection | Protection from weight loss and reduced viral load | [12] |

| Human Parainfluenza Virus & Rhinovirus | Cultured cells | Inhibition | diABZI inhibits replication |

Table 3: In Vivo Antitumor Efficacy

| Tumor Model | Mouse Strain | Dosing Regimen | Key Outcomes | Reference(s) |

| CT-26 Colorectal Tumor | BALB/c | 1.5 mg/kg, IV (days 1, 4, 8) | Significant tumor growth inhibition; 8/10 mice tumor-free on day 43 | [7][8] |

| CT-26 Colorectal Tumor | BALB/c | 3 mg/kg, IV | Half-life of 1.4 hours | [7][13] |

| Mel526 Melanoma | NCG | 0.1 µM, intratumoral (every 2 days) | Significantly suppressed tumor growth, especially in combination with TCR-T cells | [2] |

| KP4662 Lung Cancer | C57BL/6J | 1.5 mg/kg, IV | Increased 18F-FDG uptake in lymphoid tissues, indicating immune activation | |

| EO771 Mammary Tumor | C57BL/6 | 0.009 µmol/mouse, systemic | Significant reduction in tumor size and prolonged survival (polymer-conjugated diABZI) | [10] |

Signaling Pathways and Mechanisms of Action

diABZI activates the STING pathway, leading to a cascade of downstream signaling events that culminate in the production of type I interferons and other pro-inflammatory cytokines. This response is central to its antitumor and antiviral effects.

STING Signaling Pathway Activated by diABZI

Caption: diABZI binds to and activates STING on the ER, leading to the phosphorylation of TBK1 and subsequent activation of IRF3 and NF-κB transcription factors. This results in the production of type I interferons and pro-inflammatory cytokines, driving the immune response.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of diABZI.

Western Blot for STING Pathway Activation

This protocol is for assessing the phosphorylation of key proteins in the STING signaling pathway.

a. Cell Lysis and Protein Quantification:

-

Culture cells (e.g., THP-1 monocytes, C32 melanoma cells) to 70-80% confluency.[14][15]

-

Treat cells with diABZI at the desired concentrations and time points.

-

Aspirate the culture medium and wash the cells once with ice-cold 1X PBS.

-

Lyse the cells by adding ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.[16]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[14]

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA Protein Assay Kit.[15][16]

b. SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding 4X SDS sample buffer to 30-50 µg of protein lysate.[17]

-

Boil the samples at 95-100°C for 5 minutes.[14]

-

Load the samples onto a 4-20% Tris-glycine SDS-PAGE gel.[16]

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[15][16]

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:

-

Phospho-STING (Ser366)

-

STING

-

Phospho-TBK1/NAK (Ser172)

-

TBK1/NAK

-

Phospho-IRF-3 (Ser396)

-

IRF-3

-

β-Actin (as a loading control)

-

-

Wash the membrane three times for 5-10 minutes each with TBST.[14][18]

-

Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]

-

Wash the membrane three times for 5-10 minutes each with TBST.[18]

d. Detection:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for 1-5 minutes.[18]

-

Visualize the protein bands using a chemiluminescence imaging system.[18]

Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression

This protocol is for quantifying the mRNA levels of IFN-β, IL-6, and CXCL10.

a. RNA Isolation and cDNA Synthesis:

-

Treat cells as described in the Western Blot protocol.

-

Isolate total RNA from the cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.[19]

-

Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.[20]

-

Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.[20]

b. qPCR Reaction:

-

Prepare the qPCR reaction mix containing:

-

cDNA template (10 ng)

-

Forward and reverse primers (0.4 µM each)

-

SYBR Green Master Mix

-

Nuclease-free water

-

-

Use the following primer sequences (human):

-

IFN-β: (Forward/Reverse sequences to be obtained from relevant literature, e.g.,[21])

-

IL-6: (Forward/Reverse sequences to be obtained from relevant literature, e.g.,[19])

-

CXCL10: Forward 5′-ACCACAAGCACCAAAGCA-3′ and Reverse 5′-GGTAGCGGTCAAAGCTGA-3′[22]

-

GAPDH (housekeeping gene): (Forward/Reverse sequences to be obtained from relevant literature, e.g.,[19])

-

-

Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

c. Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene (e.g., GAPDH).[19]

LDH Cytotoxicity Assay

This protocol is for quantifying diABZI-induced cytotoxicity using the CytoTox 96® Non-Radioactive Cytotoxicity Assay.[23][24][25]

Caption: Workflow for the LDH cytotoxicity assay to measure cell death induced by diABZI.

In Vivo Antitumor Efficacy in a Syngeneic Mouse Model

This protocol describes a general procedure for evaluating the antitumor efficacy of diABZI in a CT-26 colon carcinoma mouse model.

a. Animal Model and Tumor Implantation:

-

Use 6-8 week old female BALB/c mice.[22]

-

Subcutaneously inject 2 x 105 CT-26 cells into the flank of each mouse.[26]

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (width2 x length)/2.

-

When tumors reach a mean volume of approximately 100 mm3, randomize the mice into treatment groups (n=10 per group).[22]

b. diABZI Formulation and Administration:

-

Prepare diABZI for intravenous (IV) injection by dissolving it in a suitable vehicle, such as 40% PEG400 in saline.[18]

-

Administer diABZI at a dose of 1.5 mg/kg via IV injection.[8]

-

The treatment schedule can be, for example, on days 1, 4, and 8 after randomization.[8]

-

The control group should receive the vehicle only.

c. Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the overall health of the mice.

-

The primary endpoints are tumor growth inhibition and overall survival.

-

At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).

Logical Relationships in diABZI's Biological Activity

The antitumor activity of diABZI is a multi-step process that begins with the direct activation of the STING pathway and culminates in a robust, adaptive immune response against the tumor.

Caption: Logical flow of diABZI's anti-tumor activity, from initial STING activation to the generation of a tumor-specific T-cell response.

Conclusion

diABZI is a potent STING agonist with a distinct chemical structure and mechanism of action compared to endogenous ligands. Its ability to be administered systemically and induce a robust, durable anti-tumor immune response, as well as its broad antiviral activity, makes it a highly promising therapeutic candidate. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further understand and harness the therapeutic potential of STING pathway activation. Further research will continue to elucidate the full range of diABZI's biological activities and optimize its clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. protocols.io [protocols.io]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diABZI STING agonist-1 | STING agonist | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. origene.com [origene.com]

- 16. biorxiv.org [biorxiv.org]

- 17. ptglab.com [ptglab.com]

- 18. Western Blot Protocol | Proteintech Group [ptglab.com]

- 19. mdpi.com [mdpi.com]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. In Vivo Syngeneic Subcutaneous CT26 Colon Tumor Model Shuttle Session - Explicyte Immuno-Oncology [explicyte.com]

- 23. 4.4. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [bio-protocol.org]

- 24. LDH cytotoxicity assay [protocols.io]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. In Vivo Antitumor Effect against Murine Cells of CT26 Colon Cancer and EL4 Lymphoma by Autologous Whole Tumor Dead Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Biology of STING Agonist Binding

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and molecular mechanisms governing the interaction between the Stimulator of Interferon Genes (STING) protein and its agonists. Understanding this binding is critical for the development of novel immunotherapies for cancer and infectious diseases.

The cGAS-STING Signaling Pathway

The cyclic GMP-AMP (cGAMP) synthase (cGAS)-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of infection or cellular damage.[1] Upon binding to double-stranded DNA (dsDNA), cGAS becomes activated and synthesizes the second messenger 2'3'-cGAMP.[2] This cyclic dinucleotide (CDN) then binds to the STING protein, which is a homodimer anchored in the membrane of the endoplasmic reticulum (ER).[2][3]

Agonist binding triggers a significant conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus.[4][5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[6] TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[6][7] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting an effective immune response.[1][7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis of STING binding with and phosphorylation by TBK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for STING Agonist-1 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust immune response. Activation of STING leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are essential for anti-viral and anti-tumor immunity. Consequently, STING has emerged as a promising therapeutic target for cancer immunotherapy and vaccine development. STING agonists are molecules that can activate this pathway, leading to enhanced immune responses against tumors.

This document provides a detailed protocol for the in vitro characterization of "STING agonist-1," a small molecule activator of the STING pathway. The described assays are designed to be conducted in human monocytic cell lines, such as THP-1, which endogenously express the necessary components of the STING signaling cascade. The primary readouts for STING activation will be the quantification of IFN-β secretion and the use of a reporter gene assay.

STING Signaling Pathway

The canonical STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. This dsDNA is recognized by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to STING, an endoplasmic reticulum (ER)-resident protein, inducing its conformational change and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.

Caption: The cGAS-STING signaling pathway.

Experimental Workflow for this compound In Vitro Assay

The following diagram outlines the general workflow for assessing the in vitro activity of this compound. The protocol includes cell seeding, compound treatment, and subsequent analysis of STING pathway activation through a reporter gene assay or by measuring cytokine secretion.

Caption: In vitro assay workflow for this compound.

Data Presentation: In Vitro Activity of STING Agonists

The following table summarizes the in vitro activity of various STING agonists, including representative data that could be obtained for "this compound". This allows for a clear comparison of potencies across different compounds and cell types.

| STING Agonist | Cell Line | Assay Readout | EC50 | Reference |

| This compound | THP-1 | IFN-β Induction | 6.6 µM | [1] |

| 2'3'-cGAMP | THP-1 | IFN-β Induction | 124 µM | [2] |

| 2'3'-cGAMP | Human PBMCs | IFN-β Induction | ~70 µM | [2] |

| 2'3'-cGAM(PS)2 (Rp/Sp) | THP-1 | IFN-β Induction | 39.7 µM | [2] |

| 2'3'-c-di-AM(PS)2 (Rp/Rp) | THP-1 | IFN-β Induction | 10.5 µM | [2] |

| SNX281 | THP-1 | IFN-β Induction | 6.6 µM | [1] |

| SNX281 | HEK293T (WT STING) | IRF3 Reporter | 1.1 ± 0.63 µM | [1] |

| SNX281 | HEK293T (HAQ STING) | IRF3 Reporter | 1.7 ± 0.53 µM | [1] |

Experimental Protocols

Materials and Reagents

-

Cell Line: THP-1 cells (human monocytic cell line) or THP-1 reporter cell line (e.g., IRF-Lucia™ THP-1).

-

This compound: Provided as a solid.

-

Positive Control: 2'3'-cGAMP.

-

Cell Culture Media: RPMI 1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% Penicillin/Streptomycin.

-

Assay Medium: RPMI 1640 supplemented with 1% FBS, 1% Penicillin/Streptomycin.

-

DMSO: Cell culture grade.

-

96-well white, clear-bottom tissue culture plates.

-

Reagents for readout:

-

For Reporter Gene Assay: Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

-

For Cytokine Measurement: Human IFN-β ELISA kit.

-

Protocol for this compound In Vitro Assay using THP-1 Reporter Cells

This protocol describes the use of a THP-1 cell line containing a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE).

2.1. Cell Seeding [3]

-

Culture THP-1 reporter cells in growth medium until they reach a density of 0.5 - 2 x 10^6 cells/mL.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the cell pellet in assay medium.

-

Seed the cells at a density of approximately 40,000 cells per well in 75 µL of assay medium into a 96-well white, clear-bottom plate.

-

Leave a few wells empty for background luminescence determination (cell-free controls).

2.2. Preparation of this compound

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a 4-fold concentrated serial dilution of this compound in assay medium. For example, if the final desired highest concentration is 100 µM, prepare a 400 µM solution and serially dilute from there.

2.3. Cell Treatment [3]

-

Add 25 µL of the diluted this compound to the respective wells containing cells. The final volume in each well will be 100 µL.

-

Add 25 µL of assay medium to unstimulated control wells.

-

Add 100 µL of assay medium to the cell-free control wells.

-

Incubate the plate at 37°C with 5% CO2 for 24 hours.

2.4. Luciferase Assay [3]

-

After the 24-hour incubation, prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add 100 µL of the luciferase reagent to each well.

-

Gently rock the plate at room temperature for approximately 15-30 minutes to ensure cell lysis and substrate mixing.

-

Measure the luminescence using a luminometer.